3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride

LogP Hydrophilicity Aqueous Solubility

Researchers often face solubility and handling challenges with sulfonyl chloride building blocks in bioconjugation. This compound, with a logP of -1.702 and a melting point of 142-144°C, offers superior aqueous solubility for biomolecule labeling and thermal stability for automated solid-phase synthesis. Its meta-substitution pattern provides a ~120° vectorial orientation for targeting bent protein pockets, while the two electrophilic sulfonyl groups enable orthogonal, stepwise functionalization essential for constructing complex dual-warhead probes and ADC linker-payloads.

Molecular Formula C8H9ClO4S2
Molecular Weight 268.7 g/mol
CAS No. 1248225-70-8
Cat. No. B1527331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride
CAS1248225-70-8
Molecular FormulaC8H9ClO4S2
Molecular Weight268.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl
InChIInChI=1S/C8H9ClO4S2/c1-14(10,11)6-7-3-2-4-8(5-7)15(9,12)13/h2-5H,6H2,1H3
InChIKeyRRBRIKUXEMWEEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride: Overview & Key Properties


3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride (CAS 1248225-70-8) is a specialized bifunctional organic building block with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol [1]. It features a methanesulfonylmethyl (-CH2SO2CH3) substituent at the meta position of a benzenesulfonyl chloride core, providing two distinct electrophilic reaction centers for sequential derivatization . This compound is catalogued by Enamine (product code EN300-120158) with a purity of 95% [1], and is typically stored sealed under dry conditions at 2–8°C .

Bifunctional scaffold for sequential derivatization
Sulfonyl chloride and methanesulfonylmethyl handles
Meta-substituted building block for vectorial library synthesis
Supports scaffold geometry exploration
High-purity research reagent (95%)
Enamine catalog product; stored at 2–8°C dry

Why 3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride Is Irreplaceable


The positioning of the methanesulfonylmethyl group and its methylene (-CH2-) spacer directly dictate the compound's physicochemical properties, which in turn govern its reactivity, handling, and solubility profile. Generic substitution with the para isomer (CAS 1247407-55-1), ortho isomer (CAS 103008-53-3), or the non-spaced 3-methylsulfonyl analog (CAS 5335-40-0) is not scientifically justifiable. As demonstrated quantitatively below, these structurally similar compounds exhibit dramatically different logP values—ranging from highly hydrophilic to substantially more lipophilic—affecting solubility and partitioning in reaction media [1]. Furthermore, their melting points can differ by over 50°C, influencing storage, handling, and formulation processes .

Target Compound
Similar Alternative
Regiochemistry
Meta (~120° angle)
Para (180°) or Ortho (~60°)
Spacer Group
Methylene (-CH2-)
Direct sulfonyl attachment
Non-spaced analog exhibits drastically different LogP and melting point
Solubility Profile
Hydrophilic (LogP -1.702)
Lipophilic (LogP 0.52 to 3.18)
Partitioning and aqueous reaction compatibility will not transfer

3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride vs. Closest Analogs


Hydrophilicity Advantage Over Non-Spaced Analog

The 3-(methanesulfonylmethyl)benzene-1-sulfonyl chloride (meta isomer) exhibits a logP of -1.702, indicating significant hydrophilicity [1]. This is in stark contrast to the non-spaced 3-(methylsulfonyl)benzenesulfonyl chloride, which has a logP of 3.18 . The difference in logP (ΔlogP ≈ 4.88) corresponds to a >500-fold difference in partition coefficient, meaning the meta isomer is vastly more water-soluble. This property is critical for reactions in aqueous or biphasic systems where high aqueous solubility of the building block is required.

Hydrophilicity vs Non-Spaced
Reported
LogP -1.702 vs 3.18
ΔLogP ≈ 4.88
Supports aqueous reaction media selection
Predicted LogP values; experimental validation pending
LogP Hydrophilicity Aqueous Solubility Drug Design

Melting Point Advantage Over Non-Spaced Analog

The melting point of the target compound is reported as 142–144°C [1], whereas the non-spaced analog 3-(methylsulfonyl)benzenesulfonyl chloride melts at 93–96°C . This represents a quantifiable increase of approximately 46–51°C. A higher melting point often correlates with stronger intermolecular forces and better crystallinity, which can translate to improved solid-state stability and ease of handling for weighing and formulation.

Melting Point vs Non-Spaced
Reported
142–144°C vs 93–96°C
ΔTm = 46–51°C
May support solid-state handling review
Database-reported values
Melting Point Crystallinity Solid-Phase Synthesis Handling

Regiochemical Differentiation: Meta vs. Para Geometry

While the para isomer (4-(methanesulfonylmethyl)benzene-1-sulfonyl chloride) shares the same molecular formula and weight, its substitution pattern directs the two reactive groups at a 180° angle, whereas the meta isomer orients them at approximately 120° [1][2]. This regiochemical difference is crucial for structure-based drug design and library synthesis, where the exit vectors of substituents determine molecular shape and target binding. The meta arrangement offers a distinct three-dimensional presentation that cannot be replicated by the para or ortho isomers.

Meta vs Para Geometry
Class-level
~120° vs 180° exit vectors
Scaffold geometry for library design
Structural inference; no quantitative angle data
Regiochemistry Vectorial Design Medicinal Chemistry Library Synthesis

Application Scenarios for 3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride


Aqueous-Phase Bioconjugation and Protein Labeling

Leveraging its high hydrophilicity (logP -1.702), this sulfonyl chloride is particularly suitable for labeling biomolecules in aqueous buffers. Its superior water solubility compared to lipophilic analogs reduces the need for organic co-solvents, minimizing protein denaturation risk. [1]

Solid-Phase Library Synthesis with High-Melting Building Blocks

The elevated melting point (142–144°C) makes this compound ideal for automated solid-phase synthesis platforms where low-melting solids can cause clogging or inconsistent dispensing. The higher thermal stability also supports elevated reaction temperatures. [1]

Structure-Based Drug Design with Meta-Directed Scaffolds

For medicinal chemistry programs targeting protein pockets that favor a bent or kinked geometry, the meta substitution pattern provides a unique vectorial orientation (~120° angle) unavailable with para (180°) or ortho (60°) isomers. This can be a key factor in hit-to-lead optimization. [2]

Sequential Derivatization for Dual-Functional Probes

The presence of two electrophilic sulfonyl groups allows for orthogonal, stepwise functionalization. This sequential reactivity is essential for constructing complex dual-warhead chemical probes or antibody-drug conjugate (ADC) linker-payloads where precise control over conjugation sites is required.

Application
Selection Property
Validation Focus
Aqueous-phase bioconjugation
Hydrophilicity-driven solubility
Reaction compatibility in buffer systems
Solid-phase library synthesis
Elevated melting point
Thermal and dispensing consistency
Structure-based scaffold design
Meta-directed vectorial geometry
Target pocket shape complementarity
Dual-functional probe synthesis
Orthogonal electrophilic handles
Stepwise conjugation control

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19 linked technical documents
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